Cas no 2365-40-4 (6-(γ,γ-Dimethylallylamino)purine)
6-(γ,γ-Dimethylallylamino)purine Chemical and Physical Properties
Names and Identifiers
-
- 6-(gamma,gamma-dimethylallylamino)*purine commerc
- N6-(2-Isopentenyl)-adenine
- 6-(GAMMA,GAMMA-DIMETHYLALLYLAMINO)-PURINE
- 6-(3,3-DIMETHYLALLYLAMINO)PURINE
- 2IP
- N6-[2-ISOPENTENYL]ADENINE
- N6-(DELTA2-ISOPENTENYL)ADENINE
- TRIACANTHINE
- 2-iP N6-(2-Isopentenyl)adenine
- 2-IP
- Kinetin
- N6-(δ 2-Isopentenyl)-adenine
- N-Isopentenyladenine
- 6-(y,y-Dimethylallylamino)purine
- 6-[(3-methylbut-2-en-1-yl)amino]-9H-purine
- 6-isopentenyladenine
- enadenine
- iPeAde
- N-(3-methyl-2-buten-1-yl)-1H-purin-6-amine
- N-(3-methylbut-2-en-1-yl)-7H-purin-6-amine
- N6-(3-methylbut-2-enyl)adenine
- N6-(delta 2-Isopentenyl)-adenine
- N6-[(3-methylbut-2-en-1-yl)amino]purine
- N6-Isopentenyladenine
- N6-ISOPENTENYLADENINE (iP)
- Isopentenyladenine
- N-(3-METHYLBUT-2-EN-1-YL)-9H-PURIN-6-AMINE
- Isopentenyl adenine
- 6-(gamma,gamma-Dimethylallylamino)purine
- IPADE
- N6-(2-Isopentenyl)adenine
- Dimethylallyladenine
- N6-Dimethylallyladenine
- N-(3-Methyl-2-butenyl)adenine
- N6-(3-Methyl-2-butenyl)adenine
- N-(3-methylbut-2-enyl)-7H-purin-6-amine
- 1H-Purin-6-amine, N-(3-methyl-2-butenyl)-
- Adenine, N-(3-methyl-2-butenyl)-
- N
- 6-(γ,γ-Dimethylallylamino)purine
- N-(3-Methylbut-2-EN-1-YL)-9H-purin-6-amine 2IP
-
- MDL: MFCD00132998
- Inchi: 1S/C10H13N5/c1-7(2)3-4-11-9-8-10(13-5-12-8)15-6-14-9/h3,5-6H,4H2,1-2H3,(H2,11,12,13,14,15)
- InChI Key: HYVABZIGRDEKCD-UHFFFAOYSA-N
- SMILES: N(C/C=C(\C)/C)C1=C2C(=NC=N1)N=CN2
Computed Properties
- Exact Mass: 203.11700
- Monoisotopic Mass: 203.117
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 236
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 8
- XLogP3: 2.1
- Topological Polar Surface Area: 66.5
Experimental Properties
- Color/Form: Not determined
- Density: 1.266g/cm3
- Boiling Point: 318.8°C at 760 mmHg
- Flash Point: 242.4ºC
- Refractive Index: 1.659
- PSA: 66.49000
- LogP: 1.80400
- Color/Form: 1 mg/mL
- Solubility: Not determined
6-(γ,γ-Dimethylallylamino)purine Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Storage Condition:−20°C
6-(γ,γ-Dimethylallylamino)purine Customs Data
- HS CODE:2934993000
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-(γ,γ-Dimethylallylamino)purine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-112103-10mM*1mLinDMSO |
6-(γ,γ-Dimethylallylamino)purine |
2365-40-4 | 99.81% | 10mM*1mLinDMSO |
¥550 | 2023-07-26 | |
| MedChemExpress | HY-112103-100mg |
6-(γ,γ-Dimethylallylamino)purine |
2365-40-4 | 99.87% | 100mg |
¥500 | 2024-04-18 | |
| MedChemExpress | HY-112103-500mg |
6-(γ,γ-Dimethylallylamino)purine |
2365-40-4 | 99.87% | 500mg |
¥990 | 2024-04-18 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | YP7211-100mg |
6-(γ,γ-Dimethylallylamino)purine |
2365-40-4 | ≥99% | 100mg |
¥190元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | YP7211-1g |
6-(γ,γ-Dimethylallylamino)purine |
2365-40-4 | ≥99% | 1g |
¥1150元 | 2023-09-15 | |
| BAI LING WEI Technology Co., Ltd. | BID525-500mg |
2IP |
2365-40-4 | 500mg |
¥ 1056 | 2022-04-26 | ||
| BAI LING WEI Technology Co., Ltd. | BID525-1g |
2IP |
2365-40-4 | 1g |
¥ 1738 | 2022-04-26 | ||
| BAI LING WEI Technology Co., Ltd. | BID525-5g |
2IP |
2365-40-4 | 5g |
¥ 4070 | 2022-04-26 | ||
| TRC | I874605-100mg |
N6-(2-Isopentenyl)adenine |
2365-40-4 | 100mg |
$ 74.00 | 2023-09-07 | ||
| TRC | I874605-500mg |
N6-(2-Isopentenyl)adenine |
2365-40-4 | 500mg |
$ 91.00 | 2023-09-07 |
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6-(γ,γ-Dimethylallylamino)purine Related Literature
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Zhao Liu,Fang Wei,Yu-Qi Feng Anal. Methods 2010 2 1676
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Additional information on 6-(γ,γ-Dimethylallylamino)purine
Introduction to 6-(γ,γ-Dimethylallylamino)purine (CAS No: 2365-40-4)
6-(γ,γ-Dimethylallylamino)purine, identified by its Chemical Abstracts Service (CAS) number 2365-40-4, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This nucleobase derivative has garnered considerable attention due to its unique structural properties and potential applications in drug development, particularly in the synthesis of nucleoside analogs and anticancer agents. The compound’s structure incorporates a γ,γ-dimethylallylamino side chain, which distinguishes it from other purine derivatives and imparts distinct reactivity and biological interactions.
The γ,γ-dimethylallylamino moiety in 6-(γ,γ-Dimethylallylamino)purine plays a crucial role in determining its chemical behavior and biological activity. This functional group is known for its ability to participate in various chemical reactions, including nucleophilic substitutions and condensation reactions, making it a valuable intermediate in organic synthesis. In pharmaceutical applications, such modifications are often employed to enhance the solubility, bioavailability, and target specificity of drug candidates.
Recent advancements in medicinal chemistry have highlighted the importance of purine derivatives in the development of therapeutic agents. 6-(γ,γ-Dimethylallylamino)purine has been explored as a precursor for synthesizing novel nucleoside analogs with potential antiviral and anticancer properties. For instance, researchers have investigated its incorporation into modified nucleosides that can inhibit the replication of viral enzymes or interfere with DNA replication in cancer cells. These studies leverage the unique reactivity of the γ,γ-dimethylallylamino group to design molecules with enhanced pharmacological profiles.
One of the most promising areas of research involving 6-(γ,γ-Dimethylallylamino)purine is its use in developing kinase inhibitors. Kinases are enzymes that play essential roles in cell signaling pathways and are frequently dysregulated in diseases such as cancer. By modifying the purine scaffold with the γ,γ-dimethylallylamino group, chemists can create compounds that selectively target specific kinases. Preliminary studies suggest that derivatives of this compound may exhibit potent inhibitory effects on certain kinases while maintaining low toxicity toward normal cells. This selective targeting is critical for developing effective treatments with minimal side effects.
The synthesis of 6-(γ,γ-Dimethylallylamino)purine typically involves multi-step organic reactions starting from commercially available purine derivatives. Key steps include functionalization at the 6-position of the purine ring using a γ,γ-dimethylallylamine reagent under controlled conditions. Advances in synthetic methodologies have improved the efficiency and yield of these reactions, making it more feasible to produce larger quantities of the compound for research purposes. Additionally, modern computational techniques are being employed to optimize synthetic routes and predict the biological activity of newly synthesized derivatives.
In vitro studies have demonstrated that 6-(γ,γ-Dimethylallylamino)purine and its derivatives exhibit interesting biological properties. For example, certain analogs have shown inhibitory effects on enzymes involved in DNA repair pathways, suggesting potential applications in treating genetic disorders or enhancing chemotherapeutic efficacy. Furthermore, the compound’s ability to interact with RNA and DNA has been explored in efforts to develop novel antiviral agents. These interactions may be modulated by subtle changes in the structure of the γ,γ-dimethylallylamino group or by introducing additional functional moieties.
The growing interest in 6-(γ,γ-Dimethylallylamino)purine has also spurred research into its role as a scaffold for drug discovery programs. By systematically modifying different parts of its structure while retaining the core gamma,gamma-dimethylallylamine moiety, researchers can generate libraries of compounds for high-throughput screening against various biological targets. This approach has led to the identification of several lead compounds with promising therapeutic potential. Such endeavors highlight the versatility of this compound as a building block for innovative drug development.
From a regulatory perspective, 6-(γ,γ-Dimethylallylamino)purine (CAS No: 2365-40-4) is subject to standard guidelines for chemical substances used in research and pharmaceutical development. Manufacturers and suppliers must adhere to quality control measures to ensure purity and consistency across batches. As with any chemical intermediate used in drug discovery, proper documentation and safety protocols are essential to facilitate compliance with regulatory requirements.
The future prospects for 6-(gamma,gamma-Dimethylallylamino)purine are promising given its unique structural features and potential applications. Ongoing research aims to further elucidate its mechanisms of action and explore new therapeutic avenues. Collaborative efforts between synthetic chemists, biochemists, and pharmacologists will be crucial in translating laboratory findings into clinical applications. As our understanding of molecular interactions continues to evolve, compounds like 6-(gamma,gamma-Dimethylallylamino)purine are likely to play an increasingly important role in addressing unmet medical needs.
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